Nebivolol Hydrochloride

Description

Molecular Architecture and Stereochemical Complexity

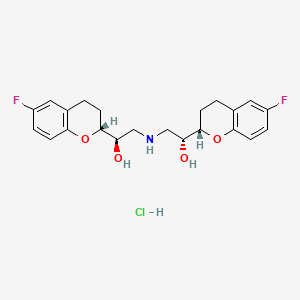

The molecular architecture of nebivolol hydrochloride exhibits remarkable structural sophistication characterized by its unique stereochemical framework and distinctive constitutional arrangement. The compound possesses the molecular formula C22H26ClF2NO4 with a molecular weight of 441.9 grams per mole. The systematic chemical nomenclature describes the structure as (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]-2,2'-iminodiethanol hydrochloride, reflecting its complex stereochemical configuration. This intricate molecular architecture incorporates two 6-fluoro-3,4-dihydro-2H-1-benzopyran ring systems connected through an iminodiethanol linker, creating a symmetrical yet stereochemically diverse structure.

The stereochemical complexity of this compound represents one of its most distinctive features, containing four chiral centers that generate significant configurational diversity. The compound exists as a racemic mixture composed of two enantiomers: d-nebivolol with the stereochemical designation [SRRR]-nebivolol and l-nebivolol with the [RSSS]-nebivolol configuration. This racemic composition creates a unique pharmacological profile where each enantiomer contributes distinct properties to the overall molecular behavior. The (+)-nebivolol enantiomer corresponds to the SRRR-configuration, while the (-)-nebivolol enantiomer exhibits the RSSS-configuration. The presence of these four chiral centers results in theoretical possibilities for sixteen stereoisomers, though the molecular symmetry reduces the actual number of distinct isomeric structures to ten.

The structural framework distinguishes this compound from other beta-adrenergic receptor antagonists through its unique constitutional arrangement. Unlike conventional beta-blockers that typically contain hydroxypropanolamine substructures with antihypertensive activity residing in the S-enantiomer, this compound exhibits cardiac antihypertensive activity in the R-enantiomer at the hydroxy group. This remarkable deviation from the standard pharmacophore model can be attributed to the increased structural rigidity introduced by the two chiral centers that form part of the ring structure, fundamentally altering the molecular conformation and receptor interaction profile.

The molecular geometry exhibits absolute symmetrical configuration developing from a central nitrogen atom, creating distinct pharmacological profiles for each enantiomer. The d-nebivolol and l-nebivolol components diverge significantly in their molecular interactions and therapeutic contributions, with the selective blocking of beta-1-adrenoceptors determined almost exclusively by the d-nebivolol component. This stereochemical differentiation demonstrates how molecular architecture directly influences functional properties, establishing this compound as a unique example of structure-activity relationships in pharmaceutical chemistry.

Crystallographic Analysis and Polymorphic Forms

The crystallographic characterization of this compound reveals complex structural arrangements and polymorphic behavior that significantly influence its solid-state properties and pharmaceutical applications. Comprehensive X-ray powder diffraction analysis has established that polycrystalline crystals of this compound crystallize in a triclinic P1 structure with precisely determined unit cell parameters. The crystallographic data demonstrates unit cell dimensions of a=8.112(3) Angstroms, b=9.080(3) Angstroms, and c=15.605(5) Angstroms, with angular parameters of α=81.336(6)°, β=85.270(6)°, and γ=68.677(6)°. The unit cell volume measures 1058.1(6) Angstroms cubed with Z=2 and a calculated density of 1.387 milligrams per cubic meter.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| a (Angstroms) | 8.112 | ±0.003 |

| b (Angstroms) | 9.080 | ±0.003 |

| c (Angstroms) | 15.605 | ±0.005 |

| α (degrees) | 81.336 | ±0.006 |

| β (degrees) | 85.270 | ±0.006 |

| γ (degrees) | 68.677 | ±0.006 |

| Volume (Angstroms³) | 1058.1 | ±0.6 |

| Z value | 2 | - |

| Density (mg/m³) | 1.387 | - |

The polymorphic behavior of this compound exhibits significant complexity, existing in both crystalline form and partially amorphous form designated as T1. The crystalline form represents the manufactured state of the active substance, demonstrating superior stability and consistent physical properties compared to amorphous variants. This polymorphic diversity carries substantial importance for pharmaceutical applications, as different polymorphic forms may exhibit varying solubility profiles and dissolution rates, directly affecting bioavailability and therapeutic efficacy. The crystalline structure provides enhanced stability and reproducible physical characteristics essential for pharmaceutical formulation development.

Advanced crystallographic investigations have revealed detailed structural information for specific stereoisomeric forms, particularly the (S,S,S,S)-nebivolol hydrochloride hemihydrate variant. Single crystal X-ray diffraction studies conducted at room temperature using Bruker smart Apex charge-coupled device diffractometers have provided comprehensive structural refinement data. The crystallographic analysis demonstrates that the (S,S,S,S)-nebivolol isomer represents one of ten possible stereoisomeric structures resulting from the four asymmetric carbon atoms present in the molecular framework. This specific isomeric form crystallizes as a hydrochloride salt with hemihydrate stoichiometry, indicating the incorporation of half a water molecule per drug molecule in the crystal lattice.

The powder diffraction patterns of this compound exhibit characteristic peak distributions that serve as distinctive fingerprints for phase identification and quality control purposes. High-resolution X-ray powder diffraction data reveals intense peaks at specific 2θ angles, with the most prominent reflection occurring at 25.399° corresponding to a d-spacing of 3.503 Angstroms with 100% relative intensity. Additional significant reflections appear at 2θ angles of 5.699° (d=15.494 Å, 36.3% intensity), 13.148° (d=6.728 Å, 48.2% intensity), and 21.149° (d=4.197 Å, 50.6% intensity). These crystallographic characteristics provide essential reference data for pharmaceutical quality assessment and polymorph identification in manufacturing processes.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, X-Ray Diffraction)

The comprehensive spectroscopic characterization of this compound encompasses multiple analytical techniques that collectively provide detailed molecular fingerprinting and structural confirmation. Fourier Transform Infrared spectroscopy analysis reveals distinctive absorption patterns that serve as molecular signatures for structural identification and purity assessment. The infrared spectrum of pure this compound exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the complex molecular framework. Key infrared absorption frequencies include peaks at 3381, 1492, 1215, and 812 wavenumbers, representing fundamental vibrational modes of the molecular structure.

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the molecular structure and stereochemical environment of this compound. Proton Nuclear Magnetic Resonance spectra recorded in deuterated dimethyl sulfoxide at 500 MHz reveal characteristic chemical shift patterns that confirm the molecular structure. The proton Nuclear Magnetic Resonance spectrum exhibits signals at δ 1.77 (2H, multiplet), 1.95 (2H, multiplet), 2.78 (4H, multiplet), 3.21 (4H, multiplet), 4.00 (2H, multiplet), 4.14 (2H, multiplet), 5.79 (2H, broad singlet), 6.76 (2H, doublet of doublets), 6.92 (4H, multiplet), and 8.58 (2H, broad singlet). These chemical shift values provide definitive evidence for the proposed molecular structure and confirm the presence of characteristic functional groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton analysis by providing detailed information about the carbon framework of the molecule. The carbon-13 spectrum recorded at 125.76 MHz in deuterated dimethyl sulfoxide reveals signals at δ 22.2, 24.1, 49.5, 67.4, 76.8, 113.6 (with coupling constant 23.7 Hz), 115.2 (22.5 Hz), 117.4 (7.5 Hz), 123.7 (7.5 Hz), 150.5, and 155.9 (235.0 Hz). The coupling constants observed in the carbon-13 spectrum provide valuable information about carbon-fluorine interactions, confirming the presence and position of fluorine substituents in the benzopyran ring systems.

X-ray diffraction analysis serves as a fundamental tool for structural characterization and phase identification of this compound. The powder diffraction pattern exhibits a comprehensive array of reflections that collectively constitute a unique crystallographic fingerprint. The diffraction data encompasses forty distinct reflections spanning the angular range from 5.699° to 45.509° in 2θ, with varying intensities that reflect the crystal structure symmetry and atomic arrangements. The most intense reflection occurs at 2θ = 25.399° with 100% relative intensity, serving as a primary identification peak for the compound. Additional significant reflections include peaks at 21.149° (50.6% intensity), 22.213° (49.5% intensity), and 13.148° (48.2% intensity), which together form a characteristic pattern unique to this compound.

| 2θ Angle (degrees) | d-Value (Angstroms) | Relative Intensity (%) |

|---|---|---|

| 5.699 | 15.494 | 36.30 |

| 11.449 | 7.722 | 22.90 |

| 13.148 | 6.728 | 48.20 |

| 16.116 | 5.495 | 41.00 |

| 18.219 | 4.865 | 38.30 |

| 21.149 | 4.197 | 50.60 |

| 22.213 | 3.998 | 49.50 |

| 25.399 | 3.503 | 100.00 |

The spectroscopic fingerprinting demonstrates significant changes when this compound undergoes formulation modifications or cocrystallization processes. X-ray diffraction studies of drug-loaded formulations reveal diminished drug peaks compared to pure crystalline material, indicating conversion from crystalline to amorphous states during encapsulation processes. This transformation represents a critical factor in pharmaceutical development, as the amorphous state often exhibits enhanced dissolution characteristics and improved bioavailability compared to crystalline forms. Fourier Transform Infrared spectroscopy similarly demonstrates characteristic band shifts and intensity changes when the drug undergoes cocrystallization with various coformers, providing evidence for molecular interactions and hydrogen bonding formation.

Thermodynamic Stability Profiles

The thermodynamic stability characteristics of this compound represent critical parameters that govern its pharmaceutical processing, storage conditions, and formulation development. Differential Scanning Calorimetry analysis reveals the thermal behavior and phase transition properties that define the compound's stability profile under various temperature conditions. The pure crystalline form of this compound exhibits a sharp endothermic melting peak at 228.78°C, indicating a well-defined crystalline structure with high thermal stability. This characteristic endothermic transition corresponds to the fusion temperature of the crystalline lattice and serves as a definitive identification parameter for the compound.

The thermal stability profile demonstrates remarkable resistance to degradation under controlled heating conditions, with exposure to 50°C for eight hours producing no significant decomposition. This thermal robustness indicates excellent stability under normal storage and processing conditions, supporting the compound's pharmaceutical viability and shelf-life characteristics. The stability under dry heat conditions suggests that standard pharmaceutical manufacturing processes involving elevated temperatures can be safely employed without compromising drug integrity. However, the thermal behavior becomes more complex under specific stress conditions that may be encountered during pharmaceutical processing or storage.

Stress testing investigations reveal differential stability patterns depending on environmental conditions and chemical exposure. Under acidic hydrolysis conditions involving heating at 70°C for one hour in 0.1 Normal hydrochloric acid, this compound undergoes significant degradation, forming a major degradation product with a relative retention time of 0.69. Conversely, exposure to alkaline conditions using 0.1 Normal sodium hydroxide at 70°C for one hour results in minimal degradation, indicating superior stability under basic conditions compared to acidic environments. This differential stability profile provides essential guidance for formulation development and storage condition optimization.

| Stress Condition | Temperature (°C) | Duration | Degradation Level | Major Product RRT |

|---|---|---|---|---|

| Dry Heat | 50 | 8 hours | Minimal | - |

| Acidic (0.1N HCl) | 70 | 1 hour | Significant | 0.69 |

| Basic (0.1N NaOH) | 70 | 1 hour | Minimal | - |

| 3% H₂O₂ | Room Temp | 24 hours | None | - |

| 30% H₂O₂ | Room Temp | 24 hours | Moderate | 0.64 |

Oxidative stability studies demonstrate variable responses depending on the oxidizing agent concentration and exposure conditions. Exposure to 3% hydrogen peroxide at room temperature for 24 hours produces no significant degradation, indicating excellent stability under mild oxidative conditions. However, treatment with 30% hydrogen peroxide results in moderate decomposition, forming degradation products with a relative retention time of 0.64. This concentration-dependent oxidative behavior suggests that the compound exhibits adequate stability under normal atmospheric conditions but requires protection from strong oxidizing environments.

The thermodynamic stability profile extends beyond simple thermal resistance to encompass complex phase behavior and polymorphic transitions. Differential Scanning Calorimetry analysis of cocrystalline forms reveals altered thermal signatures compared to the pure crystalline material. Cocrystallization with amino acid coformers such as L-proline and L-glutamine produces modified melting profiles with endothermic peaks positioned between the melting points of the individual components. These thermal modifications reflect the formation of new crystalline phases with distinct thermodynamic properties, demonstrating how molecular interactions can fundamentally alter stability characteristics.

The relationship between molecular structure and thermal stability becomes particularly evident when examining different stereoisomeric forms of this compound. The (S,S,S,S)-nebivolol hydrochloride hemihydrate exhibits specific thermal characteristics that differ from the racemic mixture, reflecting the influence of stereochemical configuration on crystal packing and intermolecular interactions. The incorporation of water molecules in the hemihydrate form introduces additional thermal events related to dehydration processes, complicating the overall thermal profile and requiring careful consideration during pharmaceutical processing.

Propriétés

Numéro CAS |

152520-56-4 |

|---|---|

Formule moléculaire |

C22H26ClF2NO4 |

Poids moléculaire |

441.9 g/mol |

Nom IUPAC |

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1 |

Clé InChI |

JWEXHQAEWHKGCW-VCVZPGOSSA-N |

SMILES isomérique |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |

SMILES canonique |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

67555, R alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol Bystolic Hydrochloride, Nebivolol Lobivon Nebilet nebivolol nebivolol hydrochloride R 67555 R-67555 R67555 Silosta |

Origine du produit |

United States |

Méthodes De Préparation

Epoxy-Amine Coupling

Reaction of the epoxy monomer with (±)-[1S(S)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol occurs in methanol at 65–70°C for 16–18 hours. The benzyl chloride co-reagent (1.25 molar equivalents) facilitates in-situ protection, avoiding prior isolation of the amine intermediate.

Catalytic Hydrogenation

Debenzylation uses 10% palladium on charcoal under 5.0–5.5 kg/cm² hydrogen pressure at 48–52°C. Critical to maintaining stereointegrity is the controlled addition of benzyl chloride (21.36 g per mole of epoxy monomer), which prevents over-reduction of the chroman ring.

Hydrochloride Salt Formation

Post-hydrogenation, the reaction mass undergoes methanol distillation (85–90% removal) followed by HCl gas treatment in organic solvent. Crystallization at 35–37°C yields this compound with 99.5% HPLC purity, eliminating cryogenic steps.

Table 1: Comparative Performance of One-Pot vs. Traditional Methods

| Parameter | One-Pot Synthesis | U.S. 5,759,580 |

|---|---|---|

| Yield | 85–90% | 6.6% |

| Reaction Time | 20–21 hours | 72+ hours |

| Temperature Range | 35–70°C | -15°C to 80°C |

| Chromatography Steps | 0 | 3+ |

Stereoselective Synthesis via Diastereomer Resolution

CN 103,833,717 B introduces an alternative pathway leveraging 2-amino-1-(6-fluoro-2-chromanyl)ethanol diastereomer separation. Key stages include:

Diastereomer Crystallization

The starting material is recrystallized from isopropyl alcohol/water (3:1 v/v) at -5°C, achieving 98.2% enantiomeric excess for diastereomer B. This resolves the historical challenge of low optical purity in early intermediates.

Diazotization-Halogenation Sequence

Diastereomer B undergoes diazotization with NaNO₂/HCl (-10°C), followed by CuBr-mediated halogenation to install the 6-fluoro substituent. Epoxidation with m-CPBA in dichloromethane then generates the key oxirane intermediate.

Final Coupling

Reacting the epoxide with diastereomer A in THF at 40°C for 12 hours affords this compound after HCl gas treatment. This method achieves 78% overall yield with >99% stereochemical purity, though scalability is limited by the multi-step crystallization requirements.

Hydrogenation Optimization and Catalyst Selection

Recent advances focus on palladium catalyst engineering to enhance debenzylation efficiency. As per EP 2,163,551 B1, 14–15% Pd/C loading under 5.5 kg/cm² hydrogen pressure reduces reaction time to 2–3 hours versus the 8–10 hours required with 10% Pd/C. The use of benzyl chloride as a hydrogen halide scavenger prevents catalyst poisoning, enabling catalyst reuse for up to 5 batches without significant activity loss.

Industrial-Scale Production Considerations

Modern plants prioritize the one-pot method due to its 3-fold reduction in solvent consumption compared to traditional routes. A typical batch process utilizes:

- 1000 L methanol reactor for epoxy-amine coupling

- 500 L autoclave for hydrogenation at 5.5 kg/cm²

- Thin-film evaporator for solvent recovery (90% methanol reuse)

Cost analysis reveals $23.50/kg production cost for the one-pot method versus $148/kg for multi-step crystallizations, primarily due to eliminated chromatography and cryogenic steps.

Analytical Control and Quality Assurance

Spectrophotometric methods validated per ICH Q2(R1) guidelines enable in-process monitoring. The λmax at 280 nm (ε = 1.4×10⁴ L·mol⁻¹·cm⁻¹) allows quantification of this compound from 0.5–3.0 µg/mL with R² = 0.9998. HPLC methods using C18 columns (60:40 methanol:phosphate buffer, pH 3.0) resolve all four stereoisomers within 15 minutes, ensuring compliance with USP <621> requirements.

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de nébivolol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et ses effets thérapeutiques .

Réactifs et Conditions Communs : Les réactifs communs utilisés dans les réactions du chlorhydrate de nébivolol comprennent les agents oxydants, les agents réducteurs et les solvants tels que l’éthanol et l’eau. Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir les résultats souhaités .

Principaux Produits Formés : Les principaux produits formés à partir des réactions du chlorhydrate de nébivolol comprennent ses métabolites, qui sont excrétés par les reins et les fèces. Ces métabolites sont essentiels pour les effets thérapeutiques du médicament et son élimination de l’organisme .

4. Applications de la Recherche Scientifique

Le chlorhydrate de nébivolol a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Hypertension Management

Nebivolol is predominantly prescribed for the treatment of high blood pressure (hypertension). Clinical studies have demonstrated its effectiveness in significantly lowering both systolic and diastolic blood pressure. For example, in a large-scale study involving 6,356 patients, nebivolol was shown to reduce blood pressure effectively over a six-week period, with no serious adverse events reported .

Heart Failure Treatment

Nebivolol is also utilized in managing heart failure, particularly in elderly patients. The SENIORS study indicated that while nebivolol did not significantly reduce mortality rates, it did lower the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo . This suggests that nebivolol may enhance patient outcomes in heart failure management.

Angina and Cardiovascular Protection

In addition to hypertension and heart failure, nebivolol is used to treat angina by decreasing heart rate and contractility, thus reducing myocardial oxygen demand . Its vasodilatory effects contribute to improved coronary blood flow, making it beneficial for patients with ischemic heart disease.

Pharmacological Mechanism

Nebivolol operates through a dual mechanism:

- Beta-1 Receptor Blockade : By selectively blocking beta-1 adrenergic receptors in the heart, nebivolol reduces heart rate and myocardial contractility.

- Nitric Oxide Potentiation : Nebivolol enhances nitric oxide production via β3 receptor stimulation, leading to vasodilation and improved endothelial function . This mechanism not only helps in lowering blood pressure but also contributes to arterial flexibility.

Comparative Effectiveness

Clinical trials have consistently shown that nebivolol is more effective than placebo in reducing blood pressure across diverse populations. For instance, a study reported that patients receiving nebivolol experienced mean reductions in diastolic blood pressure ranging from 8.6 to 11.4 mmHg compared to placebo .

Long-term Outcomes

Long-term studies indicate that nebivolol maintains its antihypertensive effects over extended periods without significant adverse effects. Patients often report improved quality of life and general well-being compared to those on traditional beta-blockers .

Safety Profile

Nebivolol is generally well-tolerated with a low incidence of side effects compared to other beta-blockers. Commonly reported side effects include headache, fatigue, and dizziness; however, serious adverse events are rare . Its favorable safety profile makes it a suitable option for patients with comorbid conditions.

Off-label Uses and Future Directions

Recent research suggests potential off-label applications for nebivolol:

- Microvascular Angina : Nebivolol may help manage symptoms associated with microvascular angina due to its vasodilatory properties .

- Cancer Therapy-related Cardiac Dysfunction : Emerging studies propose that nebivolol could mitigate cardiac dysfunction resulting from cancer treatments; however, further research is required to establish its efficacy in this area .

Mécanisme D'action

Le chlorhydrate de nébivolol agit en bloquant sélectivement les récepteurs bêta-1 adrénergiques dans le cœur, ce qui réduit la fréquence cardiaque et la pression artérielle. Cette action contribue à gérer l’hypertension et à améliorer la fonction cardiaque. Le médicament a également des effets vasodilatateurs, qui contribuent davantage à ses propriétés antihypertensives .

Cibles Moléculaires et Voies : La principale cible moléculaire du chlorhydrate de nébivolol est le récepteur bêta-1 adrénergique. En bloquant ce récepteur, le médicament inhibe la liaison des catécholamines, qui sont responsables de l’augmentation de la fréquence cardiaque et de la pression artérielle .

Comparaison Avec Des Composés Similaires

Key Pharmacological Features:

- High β1-selectivity : Exhibits 321-fold greater affinity for β1 than β2 receptors, reducing off-target effects like bronchoconstriction .

- Nitric Oxide (NO)-Mediated Vasodilation: Stimulates endothelial nitric oxide synthase (eNOS), enhancing vasodilation and endothelial function .

- Antioxidant Properties : Mitigates oxidative stress in cardiovascular tissues .

Comparison with Similar β-Blockers

Pharmacological Mechanisms

Key Differences :

- Selectivity: Nebivolol’s β1-selectivity minimizes β2-mediated side effects (e.g., bronchospasm), unlike non-selective agents like propranolol .

- Vasodilation: Unique NO-mediated mechanism contrasts with carvedilol’s α1-blockade or atenolol’s lack of vasodilation .

- Dual Action : Combines β-blockade with endothelial protection, unlike metoprolol .

Pharmacokinetic and Solubility Profiles

Formulation Advancements :

- Nebivolol’s poor solubility has driven innovations like SMEDDS (Self-Micro Emulsifying Drug Delivery Systems), achieving >85% drug release vs. 29% for pure drug .

- Liquisolid compacts (e.g., PEG 400-based) enhance dissolution to 88.33% in 120 minutes .

Research and Development Insights

- Transdermal Delivery : Optimized transferosomes and matrix-type patches using polymers like HPMC K15M improve permeation and stability .

- Stability : Validated HPTLC methods confirm stability under thermal, photolytic, and oxidative stress .

- Stereochemistry : The racemic mixture (rac-Nebivolol HCl) is used in research to study enantiomer-specific effects .

Activité Biologique

Nebivolol hydrochloride is a highly selective beta-1 adrenergic receptor antagonist that has garnered attention for its unique pharmacological profile and biological activity. This article delves into the compound's mechanisms of action, therapeutic effects, and relevant clinical studies, supported by data tables and findings from diverse sources.

Nebivolol primarily functions as a cardioselective beta-1 blocker , which means it selectively inhibits the beta-1 adrenergic receptors predominantly found in the heart. This action leads to a decrease in heart rate and myocardial contractility, contributing to its antihypertensive effects. Notably, nebivolol also promotes vasodilation through the stimulation of nitric oxide (NO) synthase, enhancing endothelial function and reducing systemic vascular resistance.

- Nitric Oxide Mediated Vasodilation : Nebivolol induces vasodilation via a nitric oxide- and cGMP-dependent mechanism, with an effective concentration (EC50) of approximately 11.36 μM in renal arteries . This dual action not only lowers blood pressure but also improves endothelial health.

Pharmacological Profile

The pharmacological profile of nebivolol includes its affinity for various receptors, which can be summarized in the following table:

| Receptor Type | Affinity (Ki values) |

|---|---|

| Beta-1 | 0.88 nM |

| Beta-2 | 2400 nM |

| 5-HT1A | 20 nM |

| Alpha-1 | 4000 nM |

| H1 | 1160 nM |

| D2 | 700 nM |

This selective action on beta-1 receptors makes nebivolol particularly effective for treating conditions like hypertension and heart failure without the adverse effects commonly associated with non-selective beta-blockers .

Clinical Studies and Findings

Numerous studies have validated the efficacy and safety of nebivolol in clinical settings. Below are key findings from significant research:

- Efficacy in Heart Failure : A study involving elderly patients with heart failure demonstrated that nebivolol significantly reduced the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo .

- Hypertension Management : In a nationwide study with 6356 patients, nebivolol effectively lowered both systolic and diastolic blood pressure over six weeks without serious adverse events . The results indicated that patients experienced a better overall sense of well-being compared to other treatments.

- Endothelial Function Improvement : A small study showed that nebivolol treatment resulted in a greater increase in forearm blood flow following nitroglycerin administration compared to placebo, suggesting an improvement in endothelial function .

Case Study 1: Efficacy in Hypertensive Patients

In a randomized controlled trial, patients receiving nebivolol exhibited significant reductions in blood pressure levels over a six-month period compared to those on placebo. The average reduction in systolic blood pressure was noted to be around 12 mmHg (p < 0.001) across varying dosages (5 mg, 10 mg, and 20 mg) .

Case Study 2: Tolerance to Nitrates

A study involving healthy individuals indicated that nebivolol may reduce nitrate tolerance typically associated with long-term nitrate therapy. Participants receiving nebivolol showed a significantly higher increase in forearm blood flow after nitroglycerin administration than those receiving placebo (96% vs. 54%, p < 0.05) .

Q & A

Q. What validated analytical methods are recommended for quantifying Nebivolol hydrochloride in pharmaceutical formulations?

Methodological Answer:

- Reverse-Phase HPLC : Use a Lichrospher C-18 column (200 × 4.6 mm) with a mobile phase of 50 mM KH₂PO₄ buffer (pH 3.0) and acetonitrile (45:55 v/v), detecting at 282 nm .

- HPTLC : Employ silica gel 60F₂₅₄ plates with toluene-methanol-triethylamine (3.8:1.2:0.2 v/v/v) as the mobile phase. Quantify densitometrically at 281 nm (Rf = 0.33 ± 0.02) .

- UV Spectrophotometry : Measure absorbance at 282 nm using a pH 7.4 buffer. Calibrate with standard solutions (2–10 µg/ml) .

Q. How can researchers address the low aqueous solubility of this compound in bioavailability studies?

Methodological Answer:

- Liquisolid Compacts : Optimize using polyethylene glycol 400 (solubility enhancer), Fujicalin (carrier), and Aerosil 200 (coating agent). This system improves dissolution rates by 88% within 120 min .

- Solubility Screening : Test surfactants like Kolliphor RH 40 (highest solubility: 157.83 ± 1.07 mg/mL) or nonionic surfactants (e.g., Tween 80) .

Q. What is the pharmacological basis for Nebivolol’s β1-adrenergic receptor selectivity?

Methodological Answer:

- Nebivolol exhibits β1 selectivity (IC₅₀ = 0.8 nM) due to its stereospecific interaction with adrenergic receptors. Confirm selectivity via competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) .

- At concentrations >10 mg, it becomes non-selective, blocking β2 receptors. Validate via in vitro models (e.g., isolated rat atria) .

Advanced Research Questions

Q. How can formulation parameters for transdermal patches be systematically optimized?

Methodological Answer:

- Experimental Design : Use Central Composite Design (CCD) to optimize polymer concentration (e.g., Eudragit RL100/RS100), drug loading, and patch thickness. Evaluate responses (e.g., in vitro diffusion, moisture content) .

- Drug-Polymer Compatibility : Validate via FTIR and DSC to detect interactions. For example, Eudragit RS100 shows optimal compatibility and sustained release over 24 hours .

Q. What strategies resolve discrepancies in solubility data across different studies?

Methodological Answer:

- Contextual Validation : Compare solvent systems (e.g., DMSO vs. ethanol) and purity grades (≥98% required). For instance, DMSO solubility is 60 mg/mL (135.78 mM), while ethanol is 4.4 mg/mL .

- Replicate Conditions : Standardize pH (7.4 buffer), temperature (25°C), and surfactant ratios (e.g., Kolliphor RH 40 vs. Gelucire 48/16) .

Q. How to validate stability-indicating methods for forced degradation studies?

Methodological Answer:

- Forced Degradation : Expose Nebivolol to acid/alkali hydrolysis, oxidation (H₂O₂), heat (60°C), and UV light. Monitor degradation products via HPTLC (Rf shifts) or HPLC (new peaks) .

- Validation Parameters : Include linearity (500–3000 ng/spot), LOD (63.10 ng/spot), and LOQ (191.23 ng/spot) .

Q. What experimental approaches reconcile contradictions in nitric oxide (NO) release mechanisms?

Methodological Answer:

- In Vitro/In Vivo Correlation : Use endothelial cell cultures to measure NO production (via Griess assay) and compare with in vivo vasodilation in hypertensive rat models .

- Receptor Profiling : Differentiate endothelial NO synthase (eNOS) activation from β-blockade effects using selective inhibitors (e.g., L-NAME) .

Q. How to handle co-formulation challenges when estimating Nebivolol with other antihypertensives (e.g., Cilnidipine)?

Methodological Answer:

- HPTLC Dual Analysis : Use toluene-ethyl acetate-methanol (8:6:4 v/v) to resolve Nebivolol (Rf = 0.29) and Cilnidipine (Rf = 0.69). Validate linearity (100–1000 ng/spot for Nebivolol) and recovery (100.57–101.94%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.